molecular formula C11H12N2O3 B14791623 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one

5,6-dimethoxy-4-methyl-6H-quinazolin-2-one

Cat. No.: B14791623
M. Wt: 220.22 g/mol
InChI Key: ZPFAEBUTNFQXPY-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-4-methyl-6H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-4-methyl-6H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methoxy groups can enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-6H-quinazolin-2-one

InChI

InChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5,8H,1-3H3

InChI Key

ZPFAEBUTNFQXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N=C2C1=C(C(C=C2)OC)OC

Origin of Product

United States

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